molecular formula C11H12O B145499 3,3-Dimethyl-1-indanone CAS No. 26465-81-6

3,3-Dimethyl-1-indanone

Cat. No. B145499
CAS RN: 26465-81-6
M. Wt: 160.21 g/mol
InChI Key: QWZAOSKLFKAEOK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-indanone is a chemical compound that belongs to the indanone family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered cyclopentanone ring. The compound is further modified by the presence of two methyl groups at the third position of the indanone ring.

Synthesis Analysis

The synthesis of 3,3-dimethyl-1-indanone and its derivatives has been explored through various methods. One approach involves the photochemical reaction of 3,3-dimethyl-1,2-indanedione (DMID) with xanthene, leading to products such as 1-hydroxy-3,3-dimethyl-1-(9-xanthenyl)-2-indanone and 2-hydroxy-3,3-dimethyl-1-indanone . Another method utilizes asymmetric rhodium-catalyzed hydroacylation of 2-vinyl benzaldehyde systems to synthesize chiral 3-substituted indanones with high conversions and enantioselectivity . Additionally, intramolecular Friedel–Crafts cyclization has been employed to synthesize 1,1-dimethyl-4-indanol derivatives, which are closely related to the indanone structure .

Molecular Structure Analysis

The molecular structure of 3,3-dimethyl-1-indanone derivatives has been determined using various techniques such as X-ray diffraction. For example, the structure of the 1-ethyl-3-methyl-1-alumina-indane dimer has been elucidated, providing insights into the bonding and arrangement of atoms within these molecules .

Chemical Reactions Analysis

3,3-Dimethyl-1-indanone undergoes various chemical reactions, including photochemical reactions that result in products with different functional groups attached to the indanone core . The compound also participates in hydroacylation reactions, which are useful for introducing substituents at the 3-position of the indanone ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-dimethyl-1-indanone derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's boiling point, melting point, and solubility. The crystal structure of these compounds can also provide information about their stability and reactivity .

Relevant Case Studies

Case studies involving 3,3-dimethyl-1-indanone derivatives include the synthesis of novel compounds with potential applications in various fields. For example, a dimer of 2-(4-pyridylmethyl)-1-indanone has been synthesized and evaluated as a nonsteroidal aromatase inhibitor, showing strong inhibition of the enzyme . Additionally, diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, which are structurally related to indanones, have demonstrated significant anti-inflammatory activity .

Scientific Research Applications

  • Synthetic Chemistry

    • Application : 1-indanones are prominent motifs found in a number of natural products and pharmaceuticals . They are particularly important due to their easy accessibility and versatile reactivity .
    • Method : Significant advancement has been achieved regarding the cyclization of the 1-indanone core . New strategies for the synthesis of various carbocyclic as well as heterocyclic skeletons are demonstrated .
    • Results : A large number of transformations described offer stereoselective formation of desired polycyclic compounds . Several reactions provide biologically relevant compounds and natural products .
  • Medicinal Chemistry

    • Application : Indane-1-3-dione is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields ranging from medicinal chemistry .
  • Organic Synthesis

    • Application : 3,3-Dimethyl 1-indanone is used as a reagent to synthesize Indole and Indoline chromophores . These compounds have potential antioxidant properties .
  • Tobacco Industry

    • Application : 3,3-Dimethyl 1-indanone is also a component of cigarette tobacco .
  • Pharmaceutical Industry

    • Application : Extensive studies on bioactivity of 1-indanone derivatives open up more and more new possibilities of their applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides and non-nucleoside, low molecular drugs for the hepatitis C treatment .
  • Biosensing and Bioimaging
    • Application : Indane-1,3-dione, a close analogue of 1-indanone, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Safety And Hazards

According to the safety data sheet, 3,3-Dimethyl-1-indanone is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Indanones, including 3,3-Dimethyl-1-indanone, are prominent motifs found in a number of natural products and pharmaceuticals. They have been widely used in medicine, agriculture, and in natural products synthesis . In the past few years, significant advancement has been achieved regarding cyclization of 1-indanone core . Future research may focus on developing new strategies for the synthesis of various carbocyclic and heterocyclic skeletons using 1-indanones .

properties

IUPAC Name

3,3-dimethyl-2H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O/c1-11(2)7-10(12)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZAOSKLFKAEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307972
Record name 3,3-Dimethyl-1-indanone
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-indanone

CAS RN

26465-81-6
Record name 3,3-Dimethyl-1-indanone
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Record name 3,3-Dimethyl-1-indanone
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Record name 3,3-dimethyl-2,3-dihydro-1H-inden-1-one
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Record name 3,3-Dimethyl-1-indanone
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Synthesis routes and methods I

Procedure details

To a solution of 3-methyl-3-phenyl butanoic acid (17.1 g, 95.5 mmoles) in benzene (70 mL) was added PCl5 (23.0 g, 0.11 mole, 1.15 eq.) portionwise with cooling. Upon completion of the addition, the reaction mixture was refluxed for 30 minutes and cooled to room temperature. Aluminum chloride (13.1 g, 98.3 mmoles) was added in increments and the reaction was heated at reflux for 30 minutes. The reaction mixture was poured onto ice; the oily layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organics were washed with 5% HCl solution, saturated NaHCO3 solution, saturated NaCl solution and dried over MgSO4. The solvent was evaporated in vacuo and the crude product (14.3 g) was vacuum distilled (b.p.=103° C. @ 2.3 mmHg) to obtain 9.98 g of the title C compound as a colorless oil. MS: (M+H)+ @ 161.
Quantity
17.1 g
Type
reactant
Reaction Step One
Name
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Methyl-3-phenyl-butanoic acid (247.2 g, 1.39 mol) was placed in a flask and warmed to 130° C. Sulphuric acid 95% (180 ml) was then added over 4 min and the mixture was stirred at 130° C. for 1 h, after which more sulphuric acid (10 ml) was added. After stirring for 45 min, the dark solution was poured onto ice (500 g) and extracted with hexane (200 ml). The organic phase was washed with NaHCO3 (50 ml), dried (MgSO4) and evaporated. The remaining oil was distilled in vacuo (78°0,065 Torr) to give 3,3-dimethyl-1-indanone (157.5 g).
Quantity
247.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 25.0 g (0.25 moles) of 3,3-dimethyl acrylic acid in 250 ml of benzene was cooled to 0° C. in an ice bath. To this solution, 99 g (0.75 moles) of anhydrous aluminum chloride was slowly added using a spatula over a period of 20 minutes with stirring, after which the ice bath was removed and the reaction mixture was gradually heated to reflux. The reaction mixture was refluxed for ˜7-8 h, then excess benzene was distilled off and the mixture was quenched with ice-cold dilute hydrochloric acid (HCl). The mixture was then diluted with ethylacetate (100 ml), the organic layer was separated and the aqueous layer was again washed with ethyl acetate (50 ml). The combined organic layer was washed with water (3×100 ml) until the pH was neutral, and then dried over anhydrous sodium sulfate and concentrated under vacuum. 43.0 g of reddish brown liquid was obtained, which was distilled under vacuum to give 29 g of the desired product, 3,3-dimethyl-indan-1-one (distilled at 82-84° C. at ˜10 mm). Yield=73%, purity=99%. 1H NMR (DMSO-d6, 300 MHz): δ 7.3-7.8 (m, 4H, Ar-H), δ 2.5 (s, 2H, O═C—CH2), δ 1.3 (s, 6H, —CH3). LC/MS: 161 (M+1).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

7.81 g (100 mmol) of benzene and 14.4 g (112 mmol) of ethyl 3,3-dimethylacrylate were reacted analogously with 100 g (5 mol) of liquid hydrogen fluoride and the mixture was stirred at 70° C. for 1 hour. The work-up was carried out analogously to Example A, giving 15.5 g of the compound (3) in a purity of 96% (GC). (Yield: 93.1% of theory). 1H-NMR spectra (100 MHz, CDCl3): 3:7.77-7.25 (m,4H), 2.57 (s,2H), 1.37 (s,6H).
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
93.1%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1-indanone
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-1-indanone
Reactant of Route 3
3,3-Dimethyl-1-indanone
Reactant of Route 4
3,3-Dimethyl-1-indanone
Reactant of Route 5
3,3-Dimethyl-1-indanone
Reactant of Route 6
3,3-Dimethyl-1-indanone

Citations

For This Compound
77
Citations
K Maruyama, A Osuka, Y Naruta - Bulletin of the Chemical Society of …, 1978 - journal.csj.jp
The photochemical reaction of 3,3-dimethyl-1,2-indanedione (DMID) with xanthene was investigated in detail. The products are 1-hydroxy-3,3-dimethyl-1-(9-xanthenyl)-2-indanone (3a) …
Number of citations: 9 www.journal.csj.jp
EJ Eisenbraun, WM Harms… - The Journal of …, 1982 - ACS Publications
4-tert-Butyl-l, l-dimethylindan was synthesized to help establish the identity of products (5-and 6-tert-butyl-1, 1-dimethylindan as minor and major products, respectively) from the sulfuric …
Number of citations: 7 pubs.acs.org
MK GOO-ON, LH SCHWARTZMAN… - The Journal of Organic …, 1954 - ACS Publications
A more convincing proof that the substituents in the above indans are in the six position rests upon the sequence of reactions shown in Fig. IV. One interesting observation was made in …
Number of citations: 3 pubs.acs.org
BD Pearson, RP Ayer, NH Cromwell - The Journal of Organic …, 1962 - ACS Publications
2-Bromo-2-(a-bromobenzyl)-l-indanone reacts with piperidine and morpholine to give 3-piperidino (and 3-morpholino)-2-benzal-l-indanone and not the/3-amino-a,/3-unsaturated …
Number of citations: 23 pubs.acs.org
SS Hall, SD Lipsky, FJ McEnroe… - The Journal of Organic …, 1971 - ACS Publications
Aromatic ketones are reduced, almost quantitatively, to aromatic hydrocarbons by lithium-ammonia solutions followed by an ammonium chloride quench. Lithium is more effective than …
Number of citations: 42 pubs.acs.org
DN Kevill, ED Weiler, NH Cromwell - Journal of the American …, 1966 - ACS Publications
Theeffect of para substituents within the aromatic ring of the benzyl group upon the kinetics of the bimolecular halide ion promoted dehydrobromination of 2-benzyl-2-bromo-1-indanone …
Number of citations: 25 pubs.acs.org
RP Ayer - 1960 - search.proquest.com
microfilmed exactly as received Page 1 SS SSAS SSAS SSAS SSAS SSAS SSAS SSAS SSAS SSASAS A SAS MSMSMSMS This dissertation has been 62–9 microfilmed exactly as …
Number of citations: 2 search.proquest.com
A Sudo, K Saigo - Tetrahedron: Asymmetry, 1995 - Elsevier
The chiral amino alcohol, cis-2-amino-3,3-dimethyl-1-indanol was synthesized and resolved. Its oxazolidinone derivative was found to be a highly efficient chiral auxiliary in an …
Number of citations: 20 www.sciencedirect.com
M I'ro, A KODAMA, K TSUKIDA - jlc.jst.go.jp
Retinoic acid (I) and its analogues have attracted interest because of their ability to inhibit the growth of epithelial tumours,“since the first successful therapeutic experiments with I were …
Number of citations: 0 jlc.jst.go.jp
ML Milling, J Cooley, DV Liskin, EJ Valente - Structural Chemistry, 2009 - Springer
Oxidation of 1,4-bis(4′-oxo-2′,2′-dimethylpent-2-yl)benzene with hypochlorite produces 1,4-bis(3′-carboxy-2′-methylbut-2-yl)benzene and 3-(4′-carboxyphenyl)-3,3-…
Number of citations: 2 link.springer.com

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